molecular formula C21H23N3O4 B2611593 N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-(benzo[d][1,3]dioxol-5-yloxy)butanamide CAS No. 1795410-40-0

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-(benzo[d][1,3]dioxol-5-yloxy)butanamide

Cat. No.: B2611593
CAS No.: 1795410-40-0
M. Wt: 381.432
InChI Key: PGIVSSCXIXTWJW-UHFFFAOYSA-N
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Description

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-(benzo[d][1,3]dioxol-5-yloxy)butanamide is a useful research compound. Its molecular formula is C21H23N3O4 and its molecular weight is 381.432. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Synthesis and Cyclization

  • The compound has been involved in studies related to the synthesis of benzo[d]pyrrolo[2,1-b][1,3]oxazines via intramolecular cyclization of related butanamides. This showcases its potential in the formation of complex heterocyclic structures, which are valuable in medicinal chemistry and organic synthesis (Maslivets et al., 2017).

Anticonvulsant Properties

  • The compound has been part of the synthesis of new hybrid anticonvulsant agents. These studies have demonstrated the potential of these compounds in the treatment of epilepsy and related disorders (Kamiński et al., 2015).

GPR119 Agonists

  • Research into GPR119 agonists has included the modification of compounds related to N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-(benzo[d][1,3]dioxol-5-yloxy)butanamide. This highlights the role of such compounds in developing treatments targeting GPR119, a receptor implicated in glucose homeostasis (Yu et al., 2014).

Role in Heterocyclic Chemistry

  • The compound plays a role in the broader field of heterocyclic chemistry, being a key player in the synthesis of various pyrrole derivatives. These findings are significant for the development of new materials and pharmaceutical agents (Hafiz et al., 2011).

Precursor for Heterocyclic Compounds

  • It has been studied as a precursor for the synthesis of heterocyclic compounds, demonstrating its versatility and importance in creating new chemical entities (Fadda et al., 2015).

Novel Pyrrole Alkaloids

  • A novel pyrrole alkaloid related to this compound has been identified in edible mushrooms, indicating its presence in natural sources and potential for natural product synthesis (Sakamoto et al., 2020).

Histone Deacetylase Inhibitors

  • Compounds structurally similar to this compound have been studied as synthetic histone deacetylase inhibitors, showing potential applications in cancer therapy (Mai et al., 2004).

Gastric Acid Antisecretory Activity

  • Related compounds have been tested for their antisecretory activity against gastric acid secretion, indicating potential therapeutic uses for gastrointestinal disorders (Ueda et al., 1991).

Properties

IUPAC Name

4-(1,3-benzodioxol-5-yloxy)-N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4/c25-20(5-2-13-26-17-6-7-18-19(14-17)28-15-27-18)22-10-3-11-24-12-8-16-4-1-9-23-21(16)24/h1,4,6-9,12,14H,2-3,5,10-11,13,15H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGIVSSCXIXTWJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OCCCC(=O)NCCCN3C=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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